![molecular formula C₈H₁₅NO₂ B1140181 (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one CAS No. 160141-20-8](/img/structure/B1140181.png)
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives involves a range of chemical reactions, with methodologies tailored to produce compounds with specific structural features. For instance, a study by Kotan & Yüksek (2016) detailed the synthesis of a morpholine derivative through reactions involving morpholine, formaldehyde, and specific precursors, optimized using theoretical methods including B3LYP/6-31G(d,p) and HF/6-31G(d,p) basis sets (Kotan & Yüksek, 2016). Similarly, Dave & Sasaki (2004) described the enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines, demonstrating a facile route to disubstituted morpholines with excellent optical purity (Dave & Sasaki, 2004).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one, is crucial in determining their chemical behavior and potential applications. Theoretical and spectroscopic studies, such as those conducted by Kotan & Yüksek (2016), provide valuable insights into the structural characteristics of these compounds, including bond angles, bond lengths, and NMR isotropic shift values (Kotan & Yüksek, 2016).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, influenced by their functional groups and molecular structure. Chisholm et al. (2006) explored the ring-opening polymerization of morpholine-2,5-dione derivatives, highlighting the complexity of reactions involving these compounds and the formation of kinetically-inert products (Chisholm et al., 2006).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are often determined through experimental analysis and can be influenced by the specific substituents and stereochemistry of the compound.
Chemical Properties Analysis
The chemical properties of (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one, such as reactivity with other chemicals, stability under different conditions, and acidity or basicity, are determined by its molecular structure and functional groups. Studies like those conducted by Kotan & Yüksek (2016) and Dave & Sasaki (2004) provide foundational knowledge on the chemical behavior of morpholine derivatives (Kotan & Yüksek, 2016); (Dave & Sasaki, 2004).
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists
One significant application involves the synthesis of neurokinin-1 (NK-1) receptor antagonists, which are compounds showing promise in pre-clinical tests relevant to clinical efficacy in treating conditions such as emesis and depression. These antagonists, like the morpholinone derivatives, are designed to be orally active with a high affinity for the h-NK(1) receptor, demonstrating long central durations of action. Their solubility and effectiveness in pre-clinical models mark them as potential therapeutic agents (Harrison et al., 2001).
Structural and Crystallographic Studies
The structural and crystallographic analysis of morpholine derivatives, through methods like X-ray structural examination, provides insights into the molecular architecture and the influence of substituents on the molecule's properties. For example, the study of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid offers detailed information on the molecular conformation, stabilizing interactions, and crystal packing, which are essential for understanding the chemical behavior and potential applications of these compounds (Mironova et al., 2012).
Polymerization and Material Science
In material science, the study of morpholine derivatives extends to the polymerization processes, where compounds like morpholine-2,5-dione derivatives are investigated for their reactivity and the formation of polymers or oligomers. This research provides valuable knowledge on creating new materials with specific properties, such as biodegradable polymers or novel polymeric structures with unique mechanical and chemical properties (Chisholm et al., 2006).
Chiral Reagents and Building Blocks
The enantioselective synthesis of morpholine derivatives, such as O-protected trans-3,5-bis(hydroxymethyl)morpholines, is crucial for generating chiral reagents and building blocks. These compounds are essential for asymmetric synthesis, a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure substances with applications in pharmaceuticals, agrochemicals, and fine chemicals (Dave & Sasaki, 2004).
Eigenschaften
IUPAC Name |
(5S)-5-[(2S)-butan-2-yl]morpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIZBQWGMLASCM-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)
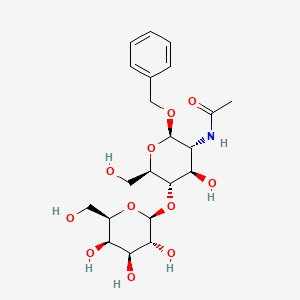
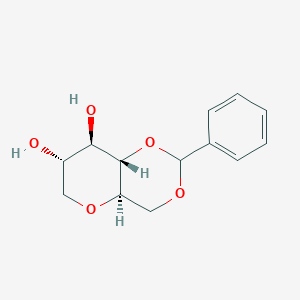
![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)
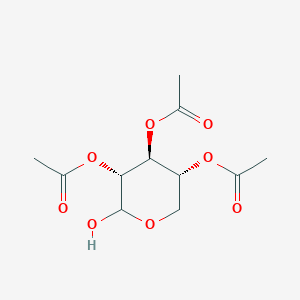
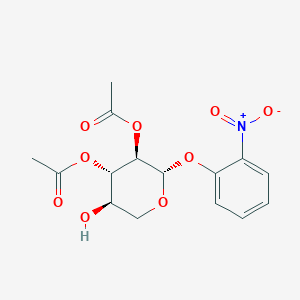
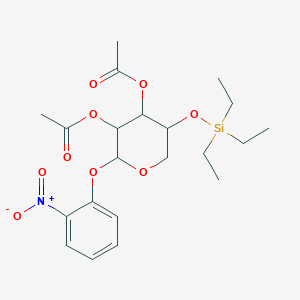
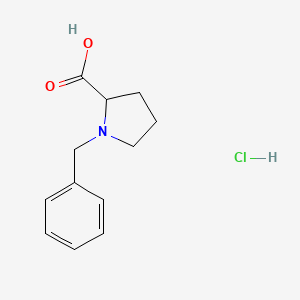
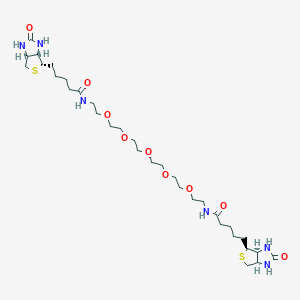
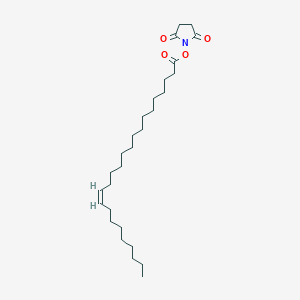
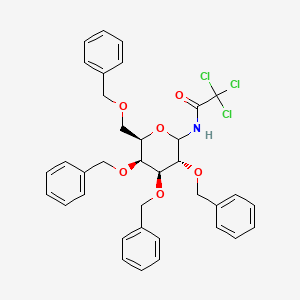
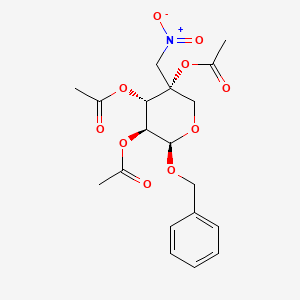
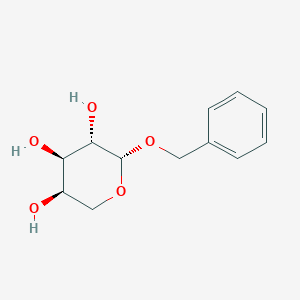
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)